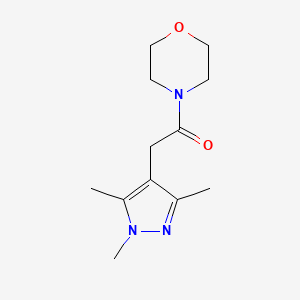![molecular formula C11H10ClF2NO2 B7505475 N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, in cancer cells, it inhibits the activity of histone deacetylases, which are responsible for the regulation of gene expression. This leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it induces apoptosis, or programmed cell death, leading to the elimination of cancer cells. In inflammation and autoimmune diseases, it reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In agriculture, it disrupts the nervous system of pests, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide in lab experiments include its high degree of purity, low toxicity, and specificity for certain enzymes and proteins. However, its limitations include its high cost and limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide. These include the development of more efficient and cost-effective synthesis methods, the identification of new applications in medicine, agriculture, and environmental science, and the optimization of its specificity and potency for specific enzymes and proteins. Additionally, further studies are needed to investigate the long-term effects of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide on human health and the environment.
In conclusion, N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide is a chemical compound with significant potential in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on human health and the environment.
Métodos De Síntesis
The synthesis method of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide as a white solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. In agriculture, it has been used as a pesticide to control pests and increase crop yields. In environmental science, it has been studied for its potential to degrade harmful pollutants in soil and water.
Propiedades
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO2/c12-8-5-7(15-10(16)6-1-2-6)3-4-9(8)17-11(13)14/h3-6,11H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBGUSSJYNQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7505393.png)

![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)




![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)



![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)
